molecular formula C23H18Cl2N4O2S2 B2506178 N-(3,4-dichlorophenyl)-2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide CAS No. 923173-46-0

N-(3,4-dichlorophenyl)-2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide

Cat. No.: B2506178
CAS No.: 923173-46-0
M. Wt: 517.44
InChI Key: LKHDYLHZPFXCAB-UHFFFAOYSA-N
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Description

The compound N-(3,4-dichlorophenyl)-2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide features a pyridazine core linked via a sulfanyl group to an acetamide moiety. The aryl group is a 3,4-dichlorophenyl ring, while the heterocyclic system combines a 1,3-thiazol-5-yl substituent with a 3-methoxyphenyl group and a methyl substituent.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-[6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18Cl2N4O2S2/c1-13-22(33-23(26-13)14-4-3-5-16(10-14)31-2)19-8-9-21(29-28-19)32-12-20(30)27-15-6-7-17(24)18(25)11-15/h3-11H,12H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKHDYLHZPFXCAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=CC=C2)OC)C3=NN=C(C=C3)SCC(=O)NC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18Cl2N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dichlorophenyl)-2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on the biological effects of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potentials.

Chemical Structure

The compound consists of multiple functional groups that contribute to its biological activity. The key structural elements include:

  • A dichlorophenyl moiety, which is known for enhancing lipophilicity and potentially increasing bioactivity.
  • A thiazole ring, which is often associated with various pharmacological effects including antimicrobial and anticancer activities.
  • A pyridazin moiety that may contribute to its interaction with biological targets.

Anticancer Activity

Research has indicated that thiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can inhibit tumor growth in various cancer cell lines.

CompoundCell LineIC50 (µM)Mechanism
Compound AA549 (Lung)10.5Induction of apoptosis
Compound BMCF7 (Breast)8.0Inhibition of proliferation
N-(3,4-dichlorophenyl)-2-{...}NIH/3T3 (Mouse)TBDTBD

Antimicrobial Activity

Thiazole derivatives have also been reported to possess antimicrobial properties. The specific compound under discussion has shown activity against various bacterial strains, which may be attributed to the thiazole and pyridazine components.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest several pathways:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells.
  • Antimicrobial Mechanisms : The disruption of bacterial cell membranes and interference with metabolic pathways are potential mechanisms.

Case Studies

Several studies have explored the biological activity of thiazole and pyridazine derivatives:

  • Study on Anticancer Effects :
    • Researchers examined a series of thiazole derivatives for their cytotoxic effects on human cancer cell lines.
    • Results indicated that modifications in the thiazole structure significantly influenced anticancer potency.
  • Antimicrobial Evaluation :
    • A study assessed the antibacterial activity of related compounds against Gram-positive and Gram-negative bacteria.
    • The findings demonstrated promising results, suggesting the potential for development into therapeutic agents.

Comparison with Similar Compounds

Key Structural Features

The target compound belongs to a class of sulfanyl acetamide derivatives, which are characterized by sulfur-linked heterocycles and substituted aryl groups. Below is a comparative analysis with structurally analogous compounds (Table 1):

Table 1: Structural Comparison of Sulfanyl Acetamide Derivatives

Compound ID/Name Aryl Group Heterocyclic Core Key Substituents
Target Compound 3,4-Dichlorophenyl Pyridazine-1,3-thiazol 3-Methoxyphenyl, 4-methyl
618415-13-7 3-Chloro-4-fluorophenyl 4H-1,2,4-triazol-3-yl Pyridin-2-yl, ethyl
573948-03-5 4-Ethoxyphenyl 4H-1,2,4-triazol-3-yl Pyrazin-2-yl, ethyl
352329-31-8 2-Cyanophenyl Pyridine-2-yl Thienyl, trifluoromethyl
N-(4-Ethoxyphenyl) derivative 4-Ethoxyphenyl 1,3,4-Oxadiazole-2-yl 2-Amino-1,3-thiazol-4-yl

Substituent Effects

  • Aryl Groups : The 3,4-dichlorophenyl group in the target compound enhances lipophilicity and electron-withdrawing effects compared to 3-chloro-4-fluorophenyl (618415-13-7) or 4-ethoxyphenyl (573948-03-5). Chlorine atoms may improve membrane permeability but could increase metabolic stability challenges .
  • Heterocyclic Cores: The pyridazine-thiazol system in the target compound differs from triazoles (618415-13-7, 573948-03-5) or pyridines (352329-31-8).

NMR and Spectroscopic Insights

While direct NMR data for the target compound is unavailable, highlights that substituent-induced chemical shift variations in regions A (39–44 ppm) and B (29–36 ppm) can pinpoint structural differences. For example, the 3-methoxyphenyl group in the target compound may cause distinct shifts compared to trifluoromethyl or cyano groups in analogs .

Implications for Bioactivity

  • Triazole Derivatives (618415-13-7, 573948-03-5) : The triazole core may enhance metabolic stability but reduce hydrogen-bonding interactions compared to the thiazol-pyridazine system .
  • Target Compound : The dichlorophenyl and methoxyphenyl groups balance lipophilicity and solubility, while the thiazol-pyridazine system may enable dual hydrogen-bonding and hydrophobic interactions .

Q & A

Q. Key Reaction Conditions :

StepSolventTemperatureCatalyst/Purification
ThiazoleDMSO80–100°CBase (K₂CO₃)
CouplingTolueneRefluxPd(PPh₃)₄
SulfanylationEthanolRTChromatography

Optimization of reaction time (6–24 hours) and purification via column chromatography or recrystallization is critical for yields >70% .

Basic: Which spectroscopic and analytical methods are used to confirm its structure and purity?

  • NMR Spectroscopy : 1H and 13C NMR identify functional groups (e.g., dichlorophenyl protons at δ 7.2–7.5 ppm) and confirm regiochemistry .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ ≈ 500–550 Da) .
  • HPLC : Purity assessment (>95%) using C18 columns and gradient elution (acetonitrile/water) .
  • X-ray Crystallography : SHELX software resolves crystal packing and hydrogen-bonding networks (if single crystals are obtained) .

Basic: What structural features influence its reactivity and pharmacological potential?

  • Electron-deficient pyridazine : Enhances electrophilic substitution reactivity .
  • Thiazole moiety : Stabilizes π-π interactions with biological targets (e.g., enzyme active sites) .
  • Dichlorophenyl group : Increases lipophilicity, impacting membrane permeability and bioavailability .
  • Sulfanylacetamide linker : Facilitates hydrogen bonding with residues like serine or lysine in target proteins .

Advanced: How can researchers optimize reaction yields and purity during synthesis?

  • Design of Experiments (DoE) : Systematic variation of solvent polarity (e.g., DMF vs. DMSO) and temperature to maximize thiazole ring closure efficiency .
  • Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for coupling efficiency .
  • In-line Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and minimize byproducts .
  • Orthogonal Purification : Combine chromatography (silica gel) with recrystallization (ethanol/water) for >95% purity .

Advanced: How to resolve contradictions in bioactivity or structural data across studies?

  • Cross-validation : Compare NMR data with computational predictions (DFT calculations) to confirm tautomerism or stereochemical assignments .
  • Crystallographic Reanalysis : Reprocess raw diffraction data using SHELXL to check for twinning or disordered solvent effects .
  • Bioassay Replication : Standardize cell-based assays (e.g., IC50 measurements) with controls for batch-to-batch compound variability .

Advanced: What computational strategies predict target interactions or mechanism of action?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with kinases or GPCRs, focusing on the thiazole-pyridazine core .
  • QSAR Modeling : Relate substituent effects (e.g., Cl vs. OCH₃) to bioactivity using Hammett σ constants .
  • MD Simulations : GROMACS assesses binding stability (RMSD < 2 Å over 100 ns) in lipid bilayers .

Advanced: What challenges arise in crystallographic analysis, and how are they addressed?

  • Crystal Twinning : Use SHELXD to deconvolute overlapping reflections; apply TWINLAW for matrix correction .
  • Disordered Solvents : Mask electron density with SQUEEZE (PLATON) or refine with ISOR restraints .
  • Low Resolution : Merge datasets from multiple crystals (if radiation-sensitive) and apply anisotropic B-factor scaling .

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